2-(Pyrrolidin-3-yl)propan-2-amine
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Overview
Description
2-(Pyrrolidin-3-yl)propan-2-amine is an organic compound featuring a pyrrolidine ring attached to a propan-2-amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
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Reductive Amination: : One common method to synthesize 2-(Pyrrolidin-3-yl)propan-2-amine involves the reductive amination of 3-pyrrolidinone with isopropylamine. This reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
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Grignard Reaction: : Another synthetic route involves the Grignard reaction, where a Grignard reagent (e.g., methylmagnesium bromide) reacts with a pyrrolidine derivative to form the desired compound. This method requires careful control of temperature and reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and scale up the process. These reactors allow for precise control over temperature, pressure, and reactant concentrations, leading to higher efficiency and consistency in product quality.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : 2-(Pyrrolidin-3-yl)propan-2-amine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding ketones or carboxylic acids.
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Reduction: : Reduction reactions involving this compound often use hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) to reduce any double bonds or functional groups present in the molecule.
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Substitution: : Nucleophilic substitution reactions can occur at the amine group, where nucleophiles such as alkyl halides or acyl chlorides replace the hydrogen atoms on the nitrogen.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium cyanoborohydride, hydrogen gas with palladium on carbon.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated amines.
Substitution: Alkylated or acylated amines.
Scientific Research Applications
Chemistry
In chemistry, 2-(Pyrrolidin-3-yl)propan-2-amine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
Biologically, this compound is studied for its potential interactions with various biological targets. It can serve as a ligand in receptor binding studies or as a precursor for bioactive molecules.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may act as a central nervous system stimulant or as a precursor for drugs targeting neurological disorders.
Industry
Industrially, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and structural properties make it valuable in the production of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(Pyrrolidin-3-yl)propan-2-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, whether in medicinal chemistry or materials science.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-3-yl)propan-2-amine: Similar in structure but contains a pyridine ring instead of a pyrrolidine ring.
2-(Pyrrolidin-2-yl)propan-2-amine: Differing only in the position of the pyrrolidine ring attachment.
2-(Pyrrolidin-4-yl)propan-2-amine: Another positional isomer with the pyrrolidine ring attached at the fourth position.
Uniqueness
2-(Pyrrolidin-3-yl)propan-2-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its position-specific attachment of the pyrrolidine ring influences its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-pyrrolidin-3-ylpropan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-7(2,8)6-3-4-9-5-6/h6,9H,3-5,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPHAGMZXMINCCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCNC1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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